molecular formula C19H21ClN2O4S B586585 2-Hydroxy Pioglitazone Hydrochloride CAS No. 646519-87-1

2-Hydroxy Pioglitazone Hydrochloride

Cat. No.: B586585
CAS No.: 646519-87-1
M. Wt: 408.897
InChI Key: MPGXNLKPJRFEEG-UHFFFAOYSA-N
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Description

2-Hydroxy Pioglitazone Hydrochloride is a derivative of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. Pioglitazone works by improving the body’s sensitivity to insulin, thereby helping to control blood sugar levels. The addition of a hydroxyl group to Pioglitazone enhances its solubility and potentially its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Pioglitazone Hydrochloride typically involves the hydroxylation of Pioglitazone. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Pioglitazone Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy Pioglitazone Hydrochloride has several scientific research applications:

Mechanism of Action

2-Hydroxy Pioglitazone Hydrochloride exerts its effects by acting as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy Pioglitazone Hydrochloride is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic profile. This modification may lead to improved drug absorption and efficacy compared to its parent compound, Pioglitazone .

Properties

CAS No.

646519-87-1

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.897

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C19H20N2O4S.ClH/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17;/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24);1H

InChI Key

MPGXNLKPJRFEEG-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl

Synonyms

5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Monohydrochloride;  5-[[4-[2-(5-Ethyl-2-pyridinyl)-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione Hydrochloride (1:1)

Origin of Product

United States

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